

# Spectroscopic Data of 2-Hydroxy-6-methylpyridine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-6-methylpyridine

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2-hydroxy-6-methylpyridine**, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide delves into the underlying principles, experimental considerations, and the pivotal role of tautomerism in interpreting the spectroscopic features of **2-hydroxy-6-methylpyridine**.

## Introduction: The Dichotomy of Structure - Tautomerism

**2-Hydroxy-6-methylpyridine** exists in a tautomeric equilibrium between its enol (**2-hydroxy-6-methylpyridine**) and keto (6-methyl-2(1H)-pyridinone) forms. This equilibrium is a critical factor influencing its chemical reactivity, physical properties, and, consequently, its spectroscopic signatures. The position of this equilibrium is highly dependent on the surrounding environment, such as the solvent and the physical state (solid, liquid, or gas)[1][2]. In non-polar solvents and the gas phase, the hydroxy form can be significantly present, while in polar solvents and the solid state, the pyridone form is generally predominant due to favorable intermolecular hydrogen bonding[1]. This guide will primarily focus on the spectroscopic data of the more commonly encountered pyridone tautomer in typical laboratory conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-hydroxy-6-methylpyridine**. The chemical shifts and coupling patterns of the protons and carbons provide unambiguous evidence for the predominant tautomeric form in a given solvent.

## <sup>1</sup>H NMR (Proton NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of 6-methyl-2(1H)-pyridinone, the keto tautomer, in a non-polar solvent like deuteriochloroform (CDCl<sub>3</sub>), exhibits distinct signals for the methyl group and the three aromatic protons, along with a broad signal for the N-H proton.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 6-Methyl-2(1H)-pyridinone in CDCl<sub>3</sub>[3]

Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.35	d	J(H3,H4) = 9.1
H-4	7.32	t	J(H4,H3) = 9.1, J(H4,H5) = 6.9
H-5	5.98	d	J(H5,H4) = 6.9
CH <sub>3</sub>	2.33	s	-
N-H	13.28	br s	-

Expertise & Experience Insight: The downfield chemical shift of the N-H proton (13.28 ppm) is a strong indicator of its involvement in hydrogen bonding, which is characteristic of the pyridone tautomer, often forming dimers in solution. The observed coupling constants are typical for ortho and meta relationships in a six-membered aromatic ring, allowing for the precise assignment of the protons on the pyridine ring.

## <sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides further confirmation of the 6-methyl-2(1H)-pyridinone structure. The presence of a carbonyl carbon signal is the most definitive piece of evidence for the keto tautomer.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 6-Methyl-2(1H)-pyridinone[4]

Assignment	Chemical Shift ( $\delta$ , ppm)
C=O (C-2)	~165
C-6	~150
C-4	~135
C-3	~115
C-5	~105
CH <sub>3</sub>	~20

Note: Precise peak assignments for all carbons were not explicitly available in the searched literature. The chemical shifts are approximate values based on typical ranges for similar structures.

## Experimental Protocol: NMR Spectroscopic Analysis

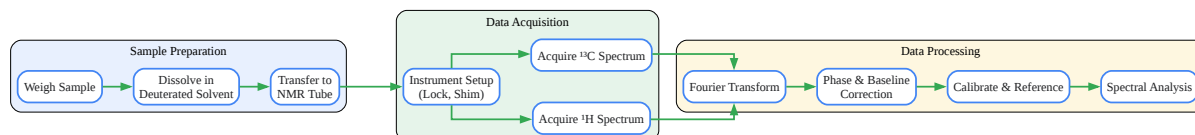
The following protocol outlines the standardized procedure for acquiring high-quality NMR spectra of **2-hydroxy-6-methylpyridine**.

### Methodology:

- Sample Preparation:
  - Accurately weigh 5-10 mg of high-purity **2-hydroxy-6-methylpyridine**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry vial. The choice of solvent is critical as it can influence the tautomeric equilibrium.
  - Transfer the solution to a standard 5 mm NMR tube, ensuring the sample height is adequate for the instrument's probe.
  - Cap the NMR tube securely and ensure the exterior is clean.
- Instrument Setup & Data Acquisition:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, indicated by sharp, symmetrical solvent peaks.
- For  $^1\text{H}$  NMR, acquire the spectrum using a standard single-pulse experiment with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically used. A larger number of scans (1024 or more) is generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Set appropriate spectral widths, acquisition times, and relaxation delays for both nuclei to ensure accurate data collection.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase and baseline correct the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative number of protons.

Diagram 1: NMR Experimental Workflow



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Caption: Workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is particularly informative for studying the tautomerism of **2-hydroxy-6-methylpyridine**. The presence or absence of characteristic absorption bands for the O-H and C=O functional groups provides direct evidence for the predominant tautomer.

In the solid state, where the pyridone form is favored, the IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The N-H stretching vibration is also observable, often as a broad band due to hydrogen bonding.

Table 3: Key IR Absorption Bands for 6-Methyl-2(1H)-pyridinone (Solid State)[5]

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3400-2800	N-H stretch (hydrogen-bonded)	Strong, Broad
~1660-1640	C=O stretch (amide I)	Strong
~1600-1550	C=C and C=N stretches	Medium-Strong
~1480-1450	CH <sub>3</sub> deformation	Medium

Trustworthiness Insight: The absence of a sharp O-H stretching band around 3600 cm<sup>-1</sup> and the presence of a strong carbonyl absorption are self-validating indicators of the pyridone

tautomer being the dominant species under the experimental conditions.

## Mass Spectrometry (MS)

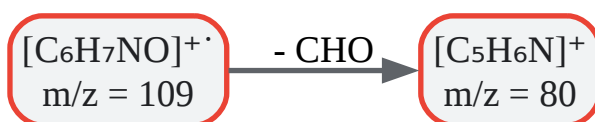
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of **2-hydroxy-6-methylpyridine**. The mass spectrum of the more stable tautomer, 6-methyl-2(1H)-pyridinone, is typically observed.

Table 4: Mass Spectrometry Data for 6-Methyl-2(1H)-pyridinone[6]

m/z	Relative Intensity (%)	Proposed Fragment
109	100	[M] <sup>+</sup> (Molecular Ion)
80	~60	[M - CHO] <sup>+</sup>
53	~30	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>

Authoritative Grounding: The molecular ion peak at m/z 109 confirms the molecular weight of C<sub>6</sub>H<sub>7</sub>NO. The fragmentation pattern is characteristic of pyridone structures. A common fragmentation pathway involves the loss of a neutral carbon monoxide (CO) and a hydrogen atom, often represented as the loss of a CHO radical, leading to the fragment at m/z 80.

Diagram 2: Proposed Fragmentation Pathway



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Caption: Major fragmentation in EI-MS.

## Conclusion

The spectroscopic analysis of **2-hydroxy-6-methylpyridine** provides a clear and detailed picture of its molecular structure. The combined data from NMR, IR, and Mass Spectrometry unequivocally demonstrate that in common laboratory environments (solution and solid state),

the compound predominantly exists as its keto tautomer, 6-methyl-2(1H)-pyridinone. Understanding the tautomeric equilibrium and its influence on the spectroscopic data is paramount for researchers working with this and related heterocyclic compounds. This guide provides the foundational knowledge and experimental framework for the accurate and reliable spectroscopic characterization of **2-hydroxy-6-methylpyridine**.

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